2-Ethoxy-9H-Carbazole: Chemical Structure, Physical Properties, and Applications in Cytochrome P450 Inhibition
2-Ethoxy-9H-Carbazole: Chemical Structure, Physical Properties, and Applications in Cytochrome P450 Inhibition
Executive Summary
Carbazoles represent a highly versatile class of nitrogen-containing aromatic heterocyclic compounds. Due to their rigid, planar structure and extended π-conjugated system, carbazole derivatives exhibit exceptional photophysical properties and profound biological activities. Within this chemical family, 2-ethoxy-9H-carbazole (CAS: 166589-60-2) has emerged as a critical structural motif in medicinal chemistry, particularly in the design of mechanism-based suicide inhibitors for Cytochrome P450 (CYP450) enzymes.
This technical guide provides an authoritative analysis of the chemical structure, physical properties, and pharmacological applications of 2-ethoxy-9H-carbazole. Furthermore, it details a field-proven, self-validating experimental protocol for its chemoselective synthesis, emphasizing the thermodynamic and kinetic causality behind each methodological choice.
Chemical Structure and Physical Properties
The core of 2-ethoxy-9H-carbazole consists of a tricyclic dibenzopyrrole system substituted with an ethoxy group at the C2 position. This specific substitution pattern is not arbitrary; the ethoxy ether linkage modulates the molecule's lipophilicity and spatial geometry, directly influencing its ability to fit into the hydrophobic active sites of target enzymes.
Structural Causality
-
Planar Core: The 9H-carbazole scaffold provides a rigid, flat surface area that facilitates strong π−π stacking interactions with aromatic amino acid residues within protein binding pockets.
-
C2-Ethoxy Substitution: The addition of the ethoxy group introduces two rotatable bonds, allowing the molecule a limited degree of conformational flexibility. This subtle flexibility is crucial for induced-fit binding mechanisms. Furthermore, the ether oxygen acts as a singular hydrogen bond acceptor, while the pyrrole nitrogen (N-H) serves as a hydrogen bond donor.
Quantitative Data Summary
The following table synthesizes the critical physical and chemical properties of 2-ethoxy-9H-carbazole, establishing a baseline for formulation and assay development.
| Property | Value |
| IUPAC Name | 2-ethoxy-9H-carbazole |
| CAS Registry Number | 166589-60-2 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 1 (-O-) |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area (TPSA) | 25.0 Ų |
| Computed XLogP3 | ~4.1 |
(Note: TPSA and XLogP3 values are extrapolated from the baseline cheminformatics data of the closely related analog, 2-methoxy-9H-carbazole .)
Pharmacological Significance: Cytochrome P450 Inhibition
Cytochrome P450 enzymes are a superfamily of hemoproteins responsible for the phase I metabolism of endogenous compounds and xenobiotics. While essential for detoxification, certain CYP450 enzymes (specifically the CYP1A subfamily) are implicated in the metabolic activation of procarcinogens into their ultimate carcinogenic forms.
2-Ethoxy-9H-carbazole and its structural analogs have been extensively evaluated as potential inhibitors of human CYP1A1 and CYP1A2. The ethoxy substitution at the C2 position enhances the hydrophobic interactions within the CYP1A active site, leading to competitive binding that decreases 7-ethoxyresorufin O-deethylation (EROD) and 7-methoxyresorufin O-demethylation (MROD) activities .
Logical relationship of CYP1A1/CYP1A2 enzyme inhibition by 2-ethoxy-9H-carbazole.
Self-Validating Experimental Protocol: Chemoselective Synthesis
As an Application Scientist, I emphasize that a protocol is only as robust as its built-in validation mechanisms. The synthesis of 2-ethoxy-9H-carbazole from 2-hydroxycarbazole requires strict chemoselectivity to ensure O-alkylation occurs without competing N-alkylation.
Mechanistic Causality: The Base-Solvent Paradigm
The phenolic hydroxyl group at the C2 position of 2-hydroxycarbazole has a pKa of approximately 10.0, whereas the carbazole amine (N-H) proton is significantly less acidic (pKa ~16.7).
To achieve >99% chemoselectivity, we utilize a mild base—potassium carbonate (K₂CO₃)—in a polar aprotic solvent, dimethyl sulfoxide (DMSO). K₂CO₃ is strong enough to deprotonate the hydroxyl group to form a highly nucleophilic phenoxide anion, but too weak to deprotonate the N-H bond. Conversely, employing a strong base like sodium hydride (NaH) in DMF would generate the N,O-dianion, shifting the thermodynamic pathway toward N-alkylation due to the higher intrinsic nucleophilicity of the nitrogen anion .
Step-by-Step Methodology
Reagents Required:
-
2-Hydroxycarbazole (Starting Material, 0.50 g, 2.7 mmol)
-
Potassium Carbonate (K₂CO₃, 0.48 g, 3.5 mmol, 1.3 eq.)
-
Bromoethane (Ethyl Bromide, 1.2 eq.)
-
Dimethyl Sulfoxide (DMSO, 10 mL, anhydrous)
-
Ethyl Acetate (EtOAc) and Brine (for workup)
Procedure:
-
Dissolution: Dissolve 0.50 g of 2-hydroxycarbazole in 10 mL of anhydrous DMSO in a round-bottom flask under a continuous nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the electron-rich carbazole core.
-
Deprotonation: Add 0.48 g of K₂CO₃ to the solution. Stir the reaction mixture at room temperature for 30 minutes. Causality: This incubation period ensures complete formation of the phenoxide anion prior to the introduction of the electrophile.
-
Alkylation: Dropwise add bromoethane (1.2 eq.) to the stirring mixture.
-
Reaction Monitoring (Validation Step 1): Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The loss of the polar hydroxyl group causes the 2-ethoxy-9H-carbazole product to migrate significantly faster (higher Rf) on normal-phase silica than the starting material. The reaction is complete when the lower Rf spot disappears.
-
Aqueous Workup (Validation Step 2): Pour the mixture into distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine. Self-Validation: DMSO and unreacted K₂CO₃ are highly water-soluble and partition entirely into the aqueous phase, while the hydrophobic target compound is isolated in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography.
-
Analytical Confirmation (Validation Step 3): Analyze the purified fractions via GC-MS. Self-Validation: A molecular ion peak at m/z 211 confirms the identity of 2-ethoxy-9H-carbazole, verifying the absence of N-alkylated or dialkylated byproducts.
Step-by-step chemoselective O-alkylation workflow for 2-ethoxy-9H-carbazole synthesis.
References
-
Foroozesh, M., Jiang, Q., Sridhar, J., Liu, J., Dotson, B., & McClain, E. (2013). DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. Journal of Undergraduate Chemistry Research, 12(4), 92–95. URL: [Link]
-
Albanese, D., Landini, D., Lupi, V., & Penso, M. (1995). Chemoselective N-Alkylation of 2-Hydroxycarbazole as a Model for the Synthesis of N-Substituted Pyrrole Derivatives Containing Acidic Functions. Tetrahedron, 51(19), 5681-5688. URL: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797986, 2-methoxy-9H-carbazole. URL: [Link]
